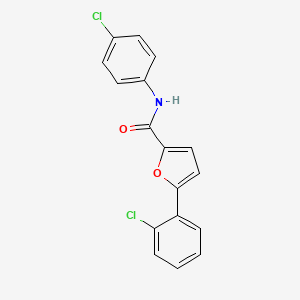
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole (NBD-BO) is a fluorescent dye that has been widely used in scientific research. It is a small molecule with a molecular weight of 337.38 g/mol and a chemical formula of C16H18N4O3. NBD-BO has unique chemical and physical properties that make it an ideal tool for various applications in biochemistry, cell biology, and biophysics.
Wirkmechanismus
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole works by attaching to specific molecules and emitting fluorescent signals when excited by light. The fluorescent signals can be detected and measured using various techniques, including fluorescence microscopy and spectroscopy. The mechanism of action of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in laboratory experiments. However, it is important to handle 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole with care, as it is a flammable and potentially hazardous substance.
Vorteile Und Einschränkungen Für Laborexperimente
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is a small molecule that can easily diffuse into cells and tissues, making it ideal for studying intracellular processes. It is also highly sensitive and can detect low concentrations of target molecules. However, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has some limitations. It has a relatively short half-life and can be rapidly degraded in biological systems. Additionally, its fluorescent properties can be affected by environmental factors, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cell signaling. Another area of interest is the development of new techniques for detecting and measuring fluorescent signals. These techniques could improve the sensitivity and accuracy of experiments using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and other fluorescent probes. Finally, there is a need for more research on the limitations of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and how they can be overcome. This could lead to the development of new methods for using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in biological systems.
Synthesemethoden
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of tert-butyl hydrazine with 4-nitrobenzaldehyde, followed by cyclization with cyanogen bromide. The final product is obtained through the reaction of the intermediate with tert-butyl chloroformate. The synthesis of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is relatively simple and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various molecules, including proteins, lipids, and nucleic acids. 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has also been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. Additionally, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has been used to study the dynamics of membrane trafficking and endocytosis.
Eigenschaften
IUPAC Name |
5-tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)12-14-11(15-19-12)8-9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVEBGCLDOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)
![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)


